REACTION_SMILES
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[CH2:31]1[O:32][CH2:33][CH2:34][CH2:35]1.[CH3:14][Si:15]([N-:18][Si:16]([CH3:17])([CH3:19])[CH3:20])([CH3:21])[CH3:22].[CH3:26][CH2:27][O:28][CH2:29][CH3:30].[Cl:1][c:2]1[cH:3][c:4]([CH:12]=[O:13])[c:5]2[cH:6][cH:7][cH:8][cH:9][c:10]2[cH:11]1.[Li+:23].[Li:24][CH3:25]>>[Cl:1][c:2]1[cH:3][c:4]([CH:29]([NH2:18])[CH3:30])[c:5]2[cH:6][cH:7][cH:8][cH:9][c:10]2[cH:11]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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C[Si](C)(C)[N-][Si](C)(C)C
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[Si](C)(C)[N-][Si](C)(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOCC
|
Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=Cc1cc(Cl)cc2ccccc12
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
[Li+]
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[Li]C
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Name
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Type
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product
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Smiles
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CC(N)c1cc(Cl)cc2ccccc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |